N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide is an organic compound characterized by a complex structure that includes a dithiepan ring, a hydroxy group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the hydroxy-dithiepan intermediate with 2-methylphenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The dithiepan ring can undergo reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in dimethylformamide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced dithiepan derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems, potentially leading to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism by which N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the phenoxyacetamide moiety are likely to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The dithiepan ring may provide structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(phenoxy)acetamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-chlorophenoxy)acetamide
Comparison: N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which may confer different electronic and steric properties compared to its analogs. This can result in variations in biological activity, binding affinity, and overall efficacy in its applications.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c1-12-4-2-3-5-13(12)19-8-14(17)16-9-15(18)10-20-6-7-21-11-15/h2-5,18H,6-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGWUJNJJHVOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CSCCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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